molecular formula C12H16O4 B1322976 Tert-butyl 2-(4-hydroxyphenoxy)acetate CAS No. 42806-92-8

Tert-butyl 2-(4-hydroxyphenoxy)acetate

Cat. No.: B1322976
CAS No.: 42806-92-8
M. Wt: 224.25 g/mol
InChI Key: YYDLJZGSVBZPSF-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-hydroxyphenoxy)acetate is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.26 g/mol . It is characterized by the presence of a tert-butyl ester group and a hydroxyphenoxy moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-hydroxyphenoxy)acetate typically involves the esterification of 4-hydroxyphenoxyacetic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-hydroxyphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 2-(4-hydroxyphenoxy)acetate is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ester functionality.

    Industry: It is employed in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-hydroxyphenoxy)acetate involves its hydrolysis to release 4-hydroxyphenoxyacetic acid and tert-butyl alcohol. The hydrolysis can be catalyzed by esterases or acidic conditions. The released 4-hydroxyphenoxyacetic acid can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(4-methoxyphenoxy)acetate
  • Tert-butyl 2-(4-chlorophenoxy)acetate
  • Tert-butyl 2-(4-nitrophenoxy)acetate

Uniqueness

Tert-butyl 2-(4-hydroxyphenoxy)acetate is unique due to the presence of the hydroxy group, which imparts additional reactivity and allows for further functionalization. This makes it a valuable intermediate in organic synthesis compared to its analogs with different substituents .

Biological Activity

Tert-butyl 2-(4-hydroxyphenoxy)acetate (TBHPA) is an ester derivative of phenolic compounds, which have gained attention due to their diverse biological activities. This article explores the biological activity of TBHPA, focusing on its antioxidant, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

TBHPA has the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol. The compound features a tert-butyl group attached to an acetate moiety linked to a 4-hydroxyphenoxy group, which contributes to its biological activities.

1. Antioxidant Activity

TBHPA exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. Antioxidants play a vital role in preventing cellular damage caused by free radicals.

  • Mechanism : TBHPA acts by scavenging free radicals and inhibiting lipid peroxidation, thereby protecting cellular components from oxidative damage.
  • Research Findings : A study demonstrated that TBHPA effectively reduced oxidative stress markers in vitro, showcasing its potential as a protective agent against oxidative damage in various cell types .

2. Anti-inflammatory Activity

The anti-inflammatory properties of TBHPA have been investigated in several studies, highlighting its potential therapeutic applications.

  • Mechanism : TBHPA inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), which are pivotal in inflammatory responses.
  • Case Study : In RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), TBHPA significantly decreased the expression levels of COX-2 and TNF-α, indicating its effectiveness in modulating inflammatory pathways .

3. Antimicrobial Activity

The antimicrobial efficacy of TBHPA has been explored against various pathogens, making it a candidate for developing new antimicrobial agents.

  • Mechanism : The compound's antimicrobial action is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic functions.
  • Research Findings : In vitro assays revealed that TBHPA exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of TBHPA, it is beneficial to compare it with related compounds:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundHighModerateHigh
Butylated Hydroxytoluene (BHT)Very HighLowModerate
Butylated Hydroxyanisole (BHA)HighHighLow

Properties

IUPAC Name

tert-butyl 2-(4-hydroxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-12(2,3)16-11(14)8-15-10-6-4-9(13)5-7-10/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDLJZGSVBZPSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630957
Record name tert-Butyl (4-hydroxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42806-92-8
Record name tert-Butyl (4-hydroxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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